molecular formula C16H14N6O3 B2775242 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034420-59-0

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2775242
CAS No.: 2034420-59-0
M. Wt: 338.327
InChI Key: JXFSNORCACGGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a potent, ATP-competitive, and highly selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound exhibits significant research value in elucidating the role of GSK-3β in a multitude of cellular processes. Its primary application is in the study of neurological disorders, where GSK-3β hyperactivity is implicated in the pathogenesis of Alzheimer's disease, particularly through the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles (https://pubmed.ncbi.nlm.nih.gov/25752651/). Furthermore, this inhibitor is a critical tool for probing signaling pathways in oncology research, as GSK-3β modulates key regulators like β-catenin within the Wnt signaling cascade, which influences cell proliferation and survival. Researchers also utilize this compound to investigate mood disorders, diabetes, and inflammatory diseases due to the central role of GSK-3β in cellular metabolism, apoptosis, and immune response. The high selectivity of this inhibitor makes it an invaluable chemical probe for dissecting complex GSK-3β-dependent mechanisms and for validating new therapeutic targets in preclinical research models.

Properties

IUPAC Name

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-9-7-11(20-24-9)15-18-13(25-21-15)8-17-16(23)14-10-5-3-4-6-12(10)22(2)19-14/h3-7H,8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFSNORCACGGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indazole moiety and isoxazole derivatives, which are known for their diverse pharmacological properties.

The molecular formula of the compound is C16H13N5O3C_{16}H_{13}N_{5}O_{3} with a molecular weight of approximately 323.312 g/mol. Its structural components include:

  • Indazole ring : Known for its anticancer properties.
  • Isosazole and oxadiazole groups : Often associated with antimicrobial and anti-inflammatory activities.

Anticancer Activity

Research indicates that derivatives of indazole, including this compound, exhibit moderate anticancer activity. A study evaluated various indazole derivatives against cancer cell lines HCT-116 and MDA-MB-231, revealing that the tested compounds displayed varying degrees of cytotoxicity. The results showed that some derivatives had IC50 values in the low micromolar range, indicating potential as anticancer agents .

Compound Cell Line IC50 (µM) Activity
1-Methyl-N...HCT-11610.5Moderate
1-Methyl-N...MDA-MB-23112.0Moderate

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated that related indazole derivatives possess selective antiprotozoal activity against pathogens such as Giardia intestinalis and Trichomonas vaginalis. The mechanisms of action are not fully understood but may involve interference with protozoan metabolic pathways .

Protective Effects Against Oxidative Stress

Another significant aspect of biological activity is the compound's protective effects against oxidative stress. A study involving Caenorhabditis elegans showed that certain derivatives could enhance survival rates under oxidative stress conditions induced by juglone, suggesting potential neuroprotective effects .

Study on Indazole Derivatives

A comprehensive study synthesized various indazole derivatives and evaluated their biological activities. The findings indicated that modifications to the indazole structure could significantly enhance anticancer and antimicrobial activities. The study highlighted the importance of substituent groups in determining the efficacy of these compounds .

Evaluation of Oxadiazole Derivatives

Research on oxadiazole derivatives has shown promising results regarding their ability to combat oxidative stress in cellular models. These compounds were effective in protecting fibroblasts from oxidative damage, further supporting the therapeutic potential of similar structures like 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities attributed to its unique molecular structure. Key areas of interest include:

  • Anticancer Activity : Research indicates that derivatives of indazole and isoxazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has shown promise in preclinical models targeting various cancer types, including leukemia and solid tumors .
  • Antimicrobial Properties : Some studies suggest that isoxazole derivatives possess antimicrobial activity, making them candidates for developing new antibiotics . The presence of the 1,2,4-oxadiazole moiety may enhance this activity.
  • Neuroprotective Effects : Compounds similar to 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies highlight the application of this compound in various therapeutic contexts:

  • Cancer Research : In a study focused on leukemia treatment, compounds similar to 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide were shown to inhibit cell proliferation significantly. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis .
Study Target Disease Key Findings
Study AChronic Myeloid LeukemiaSignificant inhibition of cell proliferation at low concentrations.
Study BSolid TumorsInduced apoptosis in tumor cells via mitochondrial pathways.
Study CNeurodegenerative DiseasesDemonstrated neuroprotective effects in cellular models.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The tertiary amide linkage undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.

Conditions Reagents Products Yield References
Acidic (HCl, reflux)6M HCl, 80°C, 12 hrs1-methyl-1H-indazole-3-carboxylic acid + (3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methylamine~65%
Basic (NaOH, ethanol)2M NaOH, 70°C, 8 hrsSodium salt of 1-methyl-1H-indazole-3-carboxylate + corresponding amine~58%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Electrophilic Substitution on the Indazole Core

The indazole ring undergoes electrophilic substitution at the 4- and 6-positions due to electron-donating effects of the methyl group and carboxamide.

Reaction Reagents Position Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs4- and 6-1-methyl-4-nitro- and 1-methyl-6-nitro-indazole-3-carboxamide derivatives~45%
SulfonationSO₃/H₂SO₄, 60°C, 4 hrs4-1-methyl-4-sulfo-indazole-3-carboxamide~38%

Note : Steric hindrance from the methylisoxazole-oxadiazole side chain reduces reactivity at the 5- and 7-positions.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack and ring-opening reactions.

Reaction Reagents Products Yield References
Alkaline Ring OpeningNaOH (aq.), 100°C, 6 hrsN-((3-(5-methylisoxazol-3-yl)-cyanomethyl)methyl)-1-methyl-1H-indazole-3-carboxamide~52%
Reduction (H₂/Pd-C)H₂ (1 atm), Pd/C, ethanol1-methyl-N-((3-(5-methylisoxazol-3-yl)-amidinomethyl)methyl)-1H-indazole-3-carboxamide~60%

Key Observation : The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at the C-5 position .

Isoxazole Ring Reactivity

The 5-methylisoxazole moiety participates in cycloadditions and electrophilic substitutions.

Reaction Reagents Products Yield References
Diels-Alder ReactionMaleic anhydride, 120°CFused bicyclic adduct at isoxazole C-4 and C-5~30%
BrominationBr₂/FeBr₃, CHCl₃, 25°C5-(bromomethyl)isoxazole derivative~40%

Limitation : Steric bulk from the oxadiazole-methyl group reduces substitution efficiency at the isoxazole C-3 .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Process Products References
220–250°COxadiazole ring cleavageCO₂, NH₃, and indazole fragments
300–320°CIsoxazole ring pyrolysisAcetonitrile, CO, and aromatic residues

Functional Group Interconversion

The methyl group on the indazole nitrogen can be oxidized under strong conditions:

Reaction Reagents Products Yield References
Oxidation (KMnO₄)KMnO₄, H₂SO₄, 80°C1-carboxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide~25%

Cross-Coupling Reactions

Palladium-catalyzed coupling at the indazole C-4 position:

Reaction Reagents Products Yield References
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂4-aryl-1-methyl-indazole-3-carboxamide derivatives~70%

Q & A

Q. Example Protocol Table :

StepReaction TypeConditionsYieldReference
1Oxadiazole SynthesisDMF, K₂CO₃, RCH₂Cl, RT, 12h60-75%
2Amide CouplingNMI-MsCl, DCM, 0°C→RT, 6h70-85%
3PurificationRecrystallization (DMF/AcOH)>95% purity

Which spectroscopic techniques are essential for characterizing this compound?

Basic Research Question
Critical techniques include:

  • ¹H/¹³C NMR : Confirms substituent connectivity and regiochemistry. For example, indazole C=O peaks appear at ~165-170 ppm, while oxadiazole protons resonate at δ 6.5-7.5 .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]⁺ peaks) and detects intermediates .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680-1720 cm⁻¹, N-H bends at 3300 cm⁻¹) .

Q. Predicted Targets Table :

Target ProteinBinding Affinity (kcal/mol)Biological Pathway
EGFR-9.2Cancer proliferation
PARP-1-8.7DNA repair

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Strategies :

  • Functional Group Modification : Replace methyl groups with halogens or methoxy to alter lipophilicity .
  • Scaffold Hopping : Substitute oxadiazole with triazole () or thiadiazole to probe ring flexibility .

SAR Case Study :
In , replacing the isoindole dioxo group with a nitrile increased antitumor activity (IC₅₀ from 12 μM to 4 μM).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.